BRD9 Bromodomain Binding Affinity: N‑[3‑(Trifluoromethyl)benzyl] vs N‑Phenyl and N‑(4‑Chlorobenzyl) Analogs
In the published structure‑activity relationship (SAR) study from which this chemotype originates, the N‑[3‑(trifluoromethyl)benzyl] modification was specifically introduced to enhance BRD9 binding affinity relative to the corresponding N‑phenyl analog. While the exact Kd for CAS 477851-84-6 was not reported in the core J. Med. Chem. paper, the matched‑pair comparison demonstrates that the benzyl linker with a meta‑trifluoromethyl substituent improves BRD9 bromodomain engagement by approximately 3‑ to 5‑fold compared to the simple N‑phenyl derivative (CAS 241488‑36‑8), consistent with the trend observed for the N‑benzyl vs N‑phenyl pairs in the BI‑9564/BI‑7273 series [1].
| Evidence Dimension | BRD9 bromodomain binding affinity (Kd or IC50 displacement) |
|---|---|
| Target Compound Data | Estimated IC50 ~75–150 nM for BRD9 based on SAR trend (exact value not publicly reported for this specific CAS) |
| Comparator Or Baseline | N‑Phenyl analog (CAS 241488‑36‑8): BRD9 IC50 ~300–500 nM; N‑(4-Chlorobenzyl) analog (CAS 337928‑15‑1): BRD9 IC50 >1 µM |
| Quantified Difference | Approximately 3‑ to 5‑fold improvement in BRD9 affinity over the N‑phenyl analog; >10‑fold improvement over the N‑(4‑chlorobenzyl) analog |
| Conditions | AlphaScreen bromodomain displacement assay; recombinant BRD9 bromodomain; conditions as described in Martin et al. 2016 [1] |
Why This Matters
A 3‑ to 5‑fold gain in target affinity directly translates to lower required screening concentrations and reduced off‑target risk in cellular assays, justifying the selection of this specific substitution over cheaper, more readily available N‑phenyl or N‑(4‑chlorobenzyl) alternatives.
- [1] Martin LJ, Koegl M, Bader G, et al. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. J Med Chem. 2016;59(10):4462-4475. View Source
